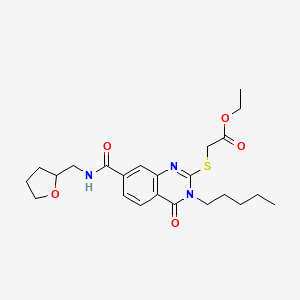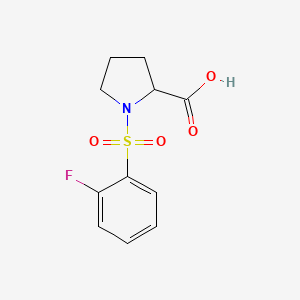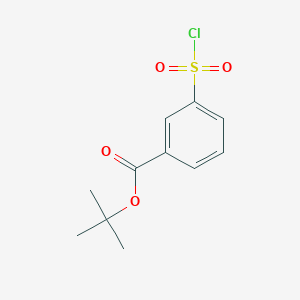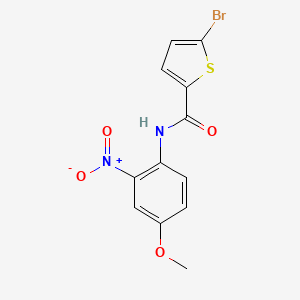
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential Cannabinoid Receptor Activity
Research on structurally related compounds, such as thiazolylindoles and benzimidazoles, has explored their potential activity on cannabinoid receptors. These studies suggest that compounds with similar molecular frameworks may interact with cannabinoid receptors, which could have implications for developing new therapeutic agents targeting the endocannabinoid system (Westphal et al., 2015).
Histone Deacetylase Inhibition for Alzheimer's Disease
Another area of research involving related compounds focuses on histone deacetylase 6 (HDAC6) inhibitors. For instance, derivatives of 5-aroylindoles have shown promise in ameliorating Alzheimer's disease phenotypes by inhibiting HDAC6, suggesting the potential of structurally similar compounds in neuroprotective strategies (Lee et al., 2018).
Electrosynthesis and Electrochromic Properties
Electrosynthesis of polymers based on thieno[3,2-b]indoles, including methoxy-substituted versions, has been explored for creating new conducting materials. These studies illuminate the potential of the compound for applications in materials science, particularly in developing novel electrochromic materials (Mezlova et al., 2005).
Synthesis and Anticancer Evaluation
The synthesis and evaluation of related compounds, such as 5-(2′-indolyl)thiazoles, have been conducted to assess their cytotoxicity against human cancer cell lines. This suggests the potential of our compound of interest in contributing to the development of new anticancer agents (Vaddula et al., 2016).
Inhibition of Cell Adhesion Molecules
Compounds with structural similarities have been investigated for their ability to inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This line of research holds promise for the development of anti-inflammatory agents (Boschelli et al., 1995).
Propiedades
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-14(25)19-7-8-20(28-19)22(9-3-4-10-22)13-23-21(26)18-11-15-5-6-16(27-2)12-17(15)24-18/h5-8,11-12,14,24-25H,3-4,9-10,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSSWWLVNSNVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2884306.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2884307.png)
![methyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2884308.png)
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(4-methoxyanilino)-2-propen-1-one](/img/structure/B2884310.png)

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/no-structure.png)
![2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2884320.png)

![8-fluoro-3,5-bis(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2884322.png)


